3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
Description
3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo group and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-27-18-7-6-13(17-12-25-9-3-8-22-20(25)24-17)11-16(18)23-19(26)14-4-2-5-15(21)10-14/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMFRYPTGJIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate bromoketone under specific conditions.
Amidation: The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of the brominated intermediate with an appropriate benzoyl chloride derivative in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[1,2-a]pyrimidine moiety, to yield different oxidation states and functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions, potentially leading to more complex polycyclic structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, various bases for substitution reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions .
Scientific Research Applications
3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a complex organic compound that is notable for its potential applications in medicinal chemistry for the development of bioactive molecules with therapeutic properties. It has a molecular formula of C20H15BrN4O and a molecular weight of 396.26 g/mol.
Scientific Research Applications
3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is used as a building block for synthesizing complex molecules. Studies have investigated the potential of 3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide as a bioactive molecule with antimicrobial and anticancer properties. It has also been explored for potential therapeutic effects, particularly in targeting specific enzymes and receptors, as well as in the development of new materials and chemical processes.
3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has potential biological activities, especially in oncology and infectious diseases. The compound's mechanism of action involves interaction with molecular targets, such as enzymes and receptors, modulating their activity, which can result in the inhibition of enzyme activity or alteration of cellular signaling pathways.
Anticancer Research
3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide shows promise as a bioactive molecule with anticancer properties.
Pyrazole, pyrimidine, and related derivatives, including pyrazolo-pyrimidines and pyrazolo-pyridines, have demonstrated anticancer effects . Halogen substitution patterns on phenyl rings significantly influence cytotoxic activity, with bromo groups enhancing antitumor activity .
Use as CDK2 Inhibitors
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to form hydrogen bonds and π-π stacking interactions with target proteins, leading to inhibition of enzyme activity or modulation of receptor function. These interactions are crucial for its biological activity, particularly in anticancer applications .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide include:
3-bromoimidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a] core but differ in the substitution pattern and functional groups.
N-(pyridin-2-yl)amides: These compounds have a similar amide linkage but differ in the heterocyclic core structure.
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and exhibit similar chemical reactivity and biological activities .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the imidazo[1,2-a]pyrimidine and benzamide moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₄BrN₅O
- Molecular Weight : 380.24 g/mol
- IUPAC Name : 3-bromo-N-[(5-imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl]benzamide
This compound belongs to the class of imidazo[1,2-a]pyrimidine derivatives, which are known for their diverse biological activities.
The biological activity of this compound primarily involves:
- Inhibition of Kinases : This compound has shown potential as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation.
- Apoptosis Induction : Studies indicate that it may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
Anticancer Activity
Several studies have reported on the anticancer properties of this compound:
- Cell Proliferation Assays :
- The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC₅₀ values ranging from 10 to 20 µM .
- In vivo studies using mouse models indicated a reduction in tumor growth and an increase in survival rates when treated with this compound.
Antimicrobial Activity
Research has also explored the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives related to this compound:
- In vitro studies have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentration (MIC) values for these derivatives were reported to be between 3.12 and 12.5 µg/mL, indicating potent activity compared to standard antibiotics .
Neuropharmacological Effects
Recent investigations have suggested potential neuropharmacological benefits:
- The compound exhibited effects on serotonin receptors (5-HT receptors), which may contribute to antidepressant and anxiolytic activities .
Study on Cancer Cell Lines
A notable study evaluated the effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways. The study concluded that compounds with similar structures could be developed further for therapeutic use in oncology .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related imidazo[1,2-a]pyrimidine derivatives. The findings revealed that these compounds displayed significant activity against resistant bacterial strains, suggesting their potential role in treating infections where traditional antibiotics fail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
